Selenocyanic acid, 3-nitrophenyl ester
Description
Significance of Organoselenium Compounds in Contemporary Chemical Research
Organoselenium compounds have become a significant area of research due to their diverse applications in synthesizing biologically active and therapeutic molecules. nih.gov Initially, the focus was on their antioxidant properties, but over the past two decades, research has expanded to explore a wider range of biological activities. nih.govtandfonline.com These compounds are now recognized for their potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents. nih.govtandfonline.com The unique reactivity of the selenium atom allows these compounds to act as catalysts, reagents for a variety of chemical transformations, and building blocks in modern organic synthesis. nih.govnih.gov Their utility extends to being employed as radicals, electrophiles, and nucleophiles for constructing a wide range of chemical bonds. nih.gov The lower toxicity of many organoselenium compounds compared to their inorganic counterparts has further fueled their investigation in medicinal chemistry. tandfonline.com
Overview of Selenocyanates as Key Intermediates and Reagents in Organic Synthesis
Organic selenocyanates (R-SeCN) are a versatile class of compounds that serve as crucial precursors and reagents in organic synthesis. benthamscience.comnih.gov They are widely used for the introduction of selenium into organic molecules, leading to the formation of other important selenium-containing functional groups such as selenoethers, diselenides, and selenic acids. nih.gov The selenocyanate (B1200272) group can act as an electrophilic source of selenium, reacting with nucleophiles to form new carbon-selenium bonds. longdom.org This reactivity makes them valuable in a variety of chemical transformations. benthamscience.com Furthermore, organic selenocyanates themselves have been studied for their potential biological activities, including anticancer and antimicrobial properties. nih.govnih.gov Their synthesis is often achieved through the reaction of substrates with reagents like potassium selenocyanate. benthamscience.com
Contextualization of 3-Nitrophenyl Selenocyanate within the Broader Selenocyanate Class
Selenocyanic acid, 3-nitrophenyl ester, also known as 3-nitrophenyl selenocyanate, is a member of the aryl selenocyanate family. The presence of the nitro group (-NO2) at the meta-position of the phenyl ring significantly influences the electronic properties and reactivity of the molecule. Electron-withdrawing groups, such as the nitro group, can affect the electrophilicity of the selenium atom in the selenocyanate moiety. This can alter its reactivity towards nucleophiles compared to unsubstituted phenyl selenocyanate or aryl selenocyanates bearing electron-donating groups. The synthesis of aryl selenocyanates can be achieved through various methods, including the reaction of diazonium salts with potassium selenocyanate or the direct selenocyanation of aromatic C-H bonds. nih.gov The specific placement of the nitro group in 3-nitrophenyl selenocyanate provides a distinct electronic environment that can be exploited in various synthetic applications.
Historical Perspectives on the Introduction of the Selenocyano Group into Aromatic Systems
The introduction of the selenocyano group into aromatic compounds has a history that dates back to the early 20th century. One of the earliest reports on this transformation was by Challenger, Peters, and Halévy in 1926, which laid the groundwork for the synthesis of aryl selenocyanates. rsc.org A subsequent notable advancement came in 1936 when Chao and Lyons reported a copper-mediated regioselective selenocyanation of aniline (B41778) using sodium selenocyanate. nih.gov These early methods were crucial in developing the field of organoselenium chemistry and provided the initial pathways to access aromatic selenocyanates. Over the decades, these classical approaches have been expanded and refined, leading to the development of more efficient and versatile methods for the direct selenocyanation of (hetero)aromatic C-H bonds, which are more atom-economical and environmentally benign. nih.gov
Properties
CAS No. |
51694-18-9 |
|---|---|
Molecular Formula |
C7H4N2O2Se |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
(3-nitrophenyl) selenocyanate |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-3-1-2-6(4-7)9(10)11/h1-4H |
InChI Key |
KLJCFJRKOOACIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Se]C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Selenocyanic Acid, 3 Nitrophenyl Ester
General Reactivity Patterns of Organoselenocyanates
Organoselenocyanates (R-SeCN) are versatile reagents in organic synthesis, exhibiting a range of reactivity patterns influenced by the nature of the organic substituent (R group). The selenium atom, with its unique electronic properties, imparts both nucleophilic and electrophilic characteristics to the molecule.
The selenium atom in organoselenocyanates can display dual reactivity. It can act as a nucleophile, utilizing its lone pair of electrons to attack electrophilic centers. Conversely, the selenium atom can also be an electrophilic center, particularly when bonded to the electron-withdrawing cyano group. This electrophilicity is enhanced in aryl selenocyanates bearing electron-withdrawing substituents on the aromatic ring, such as the nitro group in Selenocyanic acid, 3-nitrophenyl ester.
This dual nature allows organoselenium compounds to participate in a wide array of organic transformations. As electrophiles, they react with nucleophiles, leading to the introduction of the selenyl moiety into various organic molecules. For instance, the reaction of an alcohol with o-nitrophenylselenocyanate in the presence of a phosphine (B1218219) proceeds via nucleophilic attack of the phosphine on the electrophilic selenium, displacing the cyanide ion. nrochemistry.comwikipedia.org
Organoselenocyanates are generally more reactive than their sulfur analogues, organothiocyanates. This difference in reactivity stems from the inherent properties of selenium versus sulfur. Selenium is larger, more polarizable, and a softer Lewis acid than sulfur. The carbon-selenium (C-Se) bond is also weaker and longer than the corresponding carbon-sulfur (C-S) bond. wikipedia.org These factors contribute to the higher nucleophilicity of selenium compounds compared to their sulfur counterparts. wikipedia.org
In comparative studies, potassium selenocyanate (B1200272) (KSeCN) has been shown to be a more powerful potentiator of antimicrobial photodynamic therapy than potassium thiocyanate (B1210189) (KSCN), working with a wider range of photosensitizers. nih.gov This suggests a greater inherent reactivity of the selenocyanate ion. The enhanced reactivity of selenocyanates makes them valuable reagents in organic synthesis, often allowing for reactions to occur under milder conditions than with their thiocyanate counterparts.
| Property | Selenocyanates (R-SeCN) | Thiocyanates (R-SCN) | Reference |
|---|---|---|---|
| C-X Bond Strength (kJ/mol) | ~234 (C-Se) | ~272 (C-S) | wikipedia.org |
| Nucleophilicity | Higher | Lower | wikipedia.org |
| Reactivity in Photodynamic Therapy | More powerful potentiation | Less powerful potentiation | nih.gov |
Transformations Involving the Selenocyanate Functional Group
The selenocyanate group in this compound can undergo a variety of chemical transformations, including oxidation-reduction reactions, additions to the carbonitrile moiety, and reactions that involve the loss of the cyanide group.
The selenium atom in organoselenocyanates exists in the +2 oxidation state and can be oxidized to higher oxidation states. For instance, nitrophenyl selenocyanates can be oxidized by nitric acid to the corresponding seleninic acids (R-SeO₂H), where selenium is in the +4 oxidation state. rsc.org In the case of o-nitrophenyl selenocyanate, this oxidation proceeds smoothly. rsc.org However, p-nitrophenyl selenocyanate can decompose under acidic conditions to form the corresponding diselenide. rsc.org
The nitro group on the phenyl ring of this compound can be reduced to an amino group using various common reducing agents. Standard methods for the reduction of aromatic nitro compounds, such as catalytic hydrogenation (e.g., H₂/Pd/C), or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), are expected to be effective. commonorganicchemistry.comwikipedia.orgyoutube.com The choice of reducing agent can be critical to avoid side reactions involving the selenocyanate group. Milder reagents like tin(II) chloride are often preferred for their chemoselectivity towards the nitro group. youtube.com
The carbon-nitrogen triple bond of the nitrile group in selenocyanates is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This allows for addition reactions across the triple bond.
Nucleophilic Addition: Strong nucleophiles can attack the electrophilic carbon of the nitrile. libretexts.org For example, Grignard reagents can add to nitriles to form, after hydrolysis, ketones. chemistrysteps.com Similarly, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the nitrile carbon, ultimately leading to a primary amine after workup. libretexts.orglibretexts.org
Electrophilic Addition: In the presence of a strong acid, the nitrogen atom of the nitrile can be protonated. This protonation increases the electrophilicity of the carbon atom, making it susceptible to attack by weaker nucleophiles, such as water or alcohols. This is the first step in the acid-catalyzed hydrolysis of nitriles to carboxylic acids. chemistrysteps.com While these are general reactions of nitriles, specific examples with this compound are not extensively documented in the reviewed literature.
The cyanide ion is a good leaving group, and several reactions of organoselenocyanates proceed with its displacement. A prominent example is the Grieco elimination, which utilizes o-nitrophenylselenocyanate to dehydrate primary alcohols to terminal alkenes. nrochemistry.comwikipedia.org
The mechanism of the Grieco elimination involves the following key steps: nrochemistry.comwikipedia.org
Cyanide Displacement: A phosphine, such as tributylphosphine, acts as a nucleophile and attacks the electrophilic selenium atom of o-nitrophenylselenocyanate. This results in the displacement of the cyanide ion and the formation of a phosphonium (B103445) salt intermediate.
Selenide (B1212193) Formation: The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkyl aryl selenide.
Oxidation: The resulting selenide is oxidized, typically with hydrogen peroxide, to the corresponding selenoxide.
Elimination: The selenoxide undergoes a syn-elimination reaction, where a proton on the beta-carbon is abstracted, leading to the formation of an alkene and the elimination of a selenol.
This reaction highlights the facility with which the cyanide group can be displaced in nitrophenyl selenocyanates, initiating a synthetically useful transformation.
Specific Reaction Pathways for 3-Nitrophenyl Selenocyanate and Its Derivatives
The reactivity of this compound, also known as 3-nitrophenyl selenocyanate, is characterized by the interplay of its two main functional groups: the selenocyanate moiety and the nitrophenyl ring. These groups allow for distinct reaction pathways, enabling its use as a versatile intermediate in organic synthesis.
Functionalization of the Nitrophenyl Moiety (e.g., Electrophilic Aromatic Substitution, Nitration)
Further functionalization of the aromatic ring of 3-nitrophenyl selenocyanate via electrophilic aromatic substitution (SEAr) is influenced by the directing effects of the existing substituents. wikipedia.org In an SEAr reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this substitution are dictated by the electron-donating or electron-withdrawing nature of the groups already attached to the ring. lkouniv.ac.in
The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. lkouniv.ac.in It achieves this through both inductive and resonance effects, making reactions like nitration or halogenation slower than on unsubstituted benzene. lkouniv.ac.in Consequently, the nitro group directs incoming electrophiles to the meta position relative to itself. lkouniv.ac.in
The selenocyanate group (-SeCN), by analogy to the thiocyanate group and halogens, is also generally considered deactivating due to its inductive electron-withdrawing nature. However, it acts as an ortho, para-director because the selenium atom can donate a lone pair of electrons to stabilize the cationic Wheland intermediate formed during the substitution at these positions. rsc.org
In the case of 3-nitrophenyl selenocyanate, the directing effects of the two substituents are as follows:
The nitro group at position 3 directs incoming electrophiles to positions 1 and 5 (meta). However, position 1 is already occupied by the selenocyanate group.
The selenocyanate group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).
The strong deactivating nature of the nitro group generally makes further electrophilic substitution challenging. lkouniv.ac.in Studies on the nitration of the related compound, phenyl selenocyanate, have shown that the reaction yields a mixture of ortho- and para-nitrophenyl (B135317) selenocyanates, confirming the o,p-directing nature of the -SeCN group. rsc.org However, these reactions are often complicated by the oxidation of the selenocyanate to the corresponding seleninic acid (R-SeO₂H), especially under the harsh acidic conditions required for nitration. rsc.org For 3-nitrophenyl selenocyanate, the combined deactivating effects would necessitate very forcing reaction conditions, increasing the likelihood of oxidative side reactions.
| Substituent | Effect on Reactivity | Directing Preference |
|---|---|---|
| Nitro (-NO₂) | Strongly Deactivating | Meta |
| Selenocyanate (-SeCN) | Deactivating | Ortho, Para |
Synthesis of Alpha-Carbonyl Selenocyanates from Related Precursors (e.g., 3-nitroacetophenone)
A key reaction pathway involving derivatives of 3-nitrophenyl selenocyanate is the synthesis of α-carbonyl selenocyanates. These compounds are valuable intermediates in organic synthesis. A direct method has been developed for the synthesis of 1-(3-Nitrophenyl)-2-selenocyanatoethan-1-one, an α-carbonyl selenocyanate, starting from 3-nitroacetophenone. acs.org
This transformation can be achieved by reacting the aryl methyl ketone (3-nitroacetophenone) with selenium dioxide (SeO₂) as the selenating agent in the presence of malononitrile (B47326). acs.org The reaction proceeds under relatively simple conditions to afford the desired product in good yield. acs.org The product, 1-(3-Nitrophenyl)-2-selenocyanatoethan-1-one, was isolated as an orange solid with a yield of 65%. acs.org
Detailed research findings have provided comprehensive characterization data for the synthesized compound. acs.org
| Parameter | Value |
|---|---|
| Starting Material | 3-nitroacetophenone |
| Reagents | Selenium dioxide, Malononitrile |
| Product | 1-(3-Nitrophenyl)-2-selenocyanatoethan-1-one |
| Yield | 65% |
| Melting Point | 93–94 °C |
| IR (KBr, cm⁻¹) | 3357, 2934, 2150 (SeCN), 1686 (C=O), 1572 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.73 (s, 1H), 8.48–8.46 (m, 1H), 8.24 (d, 1H), 7.72 (t, 1H), 4.86 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃: DMSO-d₆) δ (ppm) | 191.7, 148.3, 135.2, 134.5, 130.4, 128.4, 123.6, 101.8, 35.9 |
| ⁷⁷Se NMR (600 MHz, DMSO) δ (ppm) | 210.871 |
Selenoxide Eliminations and Related Rearrangements (e.g., Grieco Elimination Analogs)
Selenoxide elimination is a powerful method for synthesizing alkenes from saturated precursors. wikipedia.org The reaction proceeds through an intramolecular syn-elimination mechanism, where the carbon-hydrogen and carbon-selenium bonds are co-planar in the transition state, similar to the Cope elimination. wikipedia.orgwikipedia.org Selenoxides are typically unstable and decompose at temperatures between -50 and 40 °C to form the corresponding alkene. wikipedia.org
A prominent example that serves as an analog for the reactivity of nitrophenyl selenocyanates is the Grieco elimination. wikipedia.orgdbpedia.org This reaction facilitates the dehydration of a primary alcohol to a terminal alkene. wikipedia.org The key reagent in this process is o-nitrophenylselenocyanate, which reacts with the alcohol in the presence of a phosphine, such as tributylphosphine, to form an alkyl aryl selenide intermediate. wikipedia.orgnrochemistry.com
In the subsequent step, the selenide is oxidized, typically with hydrogen peroxide, to form a selenoxide. dbpedia.orgnrochemistry.com This selenoxide intermediate then spontaneously decomposes via an Ei (elimination, intramolecular) mechanism to yield the terminal alkene and o-nitrophenylselenol. wikipedia.org The presence of the electron-withdrawing nitro group on the phenyl ring enhances the rate of the elimination step. wikipedia.org Although the Grieco elimination specifically uses the ortho-isomer, the underlying principle of selenoxide formation and subsequent elimination is directly applicable to derivatives of 3-nitrophenyl selenocyanate.
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Formation of Selenide | Alcohol, o-nitrophenylselenocyanate, Tributylphosphine |
| 2 | Oxidation to Selenoxide | Hydrogen peroxide (H₂O₂) |
| 3 | Syn-Elimination | Thermal (spontaneous decomposition) |
Applications in Advanced Organic Synthesis
Role as Synthetic Reagents in the Preparation of Complex Moleculesscbt.com
As a synthetic reagent, 3-nitrophenyl selenocyanate (B1200272) serves as a precursor for introducing selenium-containing functionalities into organic molecules. These functionalities can be retained in the final product or act as intermediates that facilitate subsequent transformations. The C-Se bond within the molecule can participate in a variety of reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com
The application of selenocyanates is crucial in reactions where precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific position of bond formation (regioselectivity) is required. khanacademy.orgmdpi.com In reactions involving electrophilic addition to alkenes, organoselenium reagents can proceed through a seleniranium ion intermediate. The subsequent nucleophilic attack on this intermediate typically occurs in a regio- and stereoselective manner. nih.gov For instance, the nucleophilic attack often happens at the more substituted carbon atom and from the side opposite to the selenium bridge, resulting in an anti-addition product. This controlled reactivity is fundamental for synthesizing specific isomers of complex molecules. nih.gov
The reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate, for example, proceeds through a rearrangement involving a seleniranium intermediate, where the selenocyanate anion attacks different carbon atoms, demonstrating the role of the reagent in directing regioselective outcomes. nih.gov
Table 1: Examples of Regio- and Stereoselective Reactions Involving Selenocyanates
| Reactant(s) | Reagent | Key Intermediate | Outcome | Selectivity |
| Alkene | R-SeCN / Lewis Acid | Seleniranium ion | Selenofunctionalized alkane | Anti-addition (Stereoselective), Markovnikov/anti-Markovnikov (Regioselective) |
| 2-(bromomethyl)-1,3-thiaselenole | KSeCN | Seleniranium ion | Rearrangement with ring expansion/contraction | Regioselective nucleophilic attack |
Selenocyanates and their isomeric counterparts, isoselenocyanates, are powerful building blocks for the synthesis of selenium-containing heterocycles. nih.gov These cyclic compounds are of significant interest due to their unique chemical properties and potential pharmaceutical applications. nih.govdoi.org The reaction of isoselenocyanates with various nucleophiles is a common strategy to construct five- and six-membered rings containing selenium and other heteroatoms like nitrogen. nih.govdoi.org
For example, the reaction of aroyl chlorides with potassium selenocyanate can generate aroyl isoselenocyanates in situ. These intermediates can then undergo a [3+2] cycloaddition reaction with diazo compounds to yield 1,2,3-selenadiazole derivatives. researchgate.net This method provides a direct route to complex heterocyclic systems that would be difficult to access through other synthetic pathways. Similarly, reactions with intermediates generated from malononitrile (B47326) can lead to the formation of 1,3-selenazolidines. doi.org
Table 2: Synthesis of Selenium Heterocycles
| Precursors | Reagent(s) | Heterocycle Formed | Reaction Type |
| Aroyl Chloride, Ethyl Diazoacetate | KSeCN | 1,2,3-Selenadiazole | In situ isoselenocyanate formation followed by 1,3-dipolar cycloaddition researchgate.net |
| Isoselenocyanate, Malononitrile, 1,2-Dibromoethane | Triethylamine | 1,3-Selenazolidine | Nucleophilic addition followed by cyclization doi.org |
| 1-Bromobutadiynes | Na2Se2 | Di(selenophen-3-yl)diselenides | Cyclization nih.gov |
Organoselenium reagents, including nitrophenyl selenocyanates, are employed in the synthesis and modification of biologically active molecules such as steroids. nih.gov The introduction of a selenocyanate group into a steroidal framework can significantly alter its biological properties, leading to compounds with potential therapeutic applications, including antitumor activity. nih.govssrn.com
For instance, the related compound 2-nitrophenyl selenocyanate has been used in reactions with cholestane (B1235564) derivatives, indicating the utility of this class of reagents in steroidal chemistry. Direct selenocyanation of steroids like pregnenolone (B344588), estradiol, and estrone (B1671321) has been achieved, yielding various steroidal selenocyanate derivatives. nih.govssrn.com These modifications can enhance the molecule's lipophilicity and ability to interact with biological targets. nih.gov The synthesis of 17-selenocyano-substituted pregnenolone derivatives has been shown to result in compounds with inhibitory activity against tumor cell lines. nih.govssrn.com
Contribution to Materials Science
The incorporation of selenium and nitroaromatic groups into molecular structures can impart unique physical and chemical properties, making them attractive for applications in materials science.
Organic materials containing π-conjugated systems and donor-acceptor groups, such as the nitrophenyl moiety, are known to exhibit nonlinear optical (NLO) properties. researchgate.net These materials can interact with intense light sources to alter the light's properties, which is useful for applications in optoelectronics and optical data processing. researchgate.net The structure of 3-nitrophenyl selenocyanate, featuring an electron-donating selenium atom and an electron-withdrawing nitro group connected by a phenyl ring, provides the necessary electronic asymmetry for potential NLO activity. Incorporating such molecules into polymers or crystals could lead to the development of new materials for optical switching and data storage. researchgate.net
The development of novel organic materials with tailored electrical properties is a major focus of materials science. rsc.org Organoselenium compounds have been investigated for their potential as organic semiconductors. The presence of selenium atoms can enhance intermolecular interactions and facilitate charge transport within the material. The π-system of the phenyl ring in 3-nitrophenyl selenocyanate, combined with the polarizable selenium atom, provides a basis for designing materials with specific electronic characteristics. By integrating this compound into larger conjugated structures or metal-organic frameworks (MOFs), it may be possible to create materials with tunable conductivity for use in next-generation electronic devices. rsc.orgupenn.edu
Catalytic Applications of Selenocyanic acid, 3-nitrophenyl ester in Organoselenium Chemistry Remain Undocumented
Extensive research into the scientific literature reveals a notable absence of documented catalytic applications for the specific chemical compound, this compound, within the field of organoselenium chemistry. Despite the broad utility of organoselenium compounds as catalysts in a variety of organic transformations, this particular molecule has not been identified as a catalyst or pre-catalyst in published research.
Organoselenium chemistry has burgeoned over the past few decades, with many compounds finding applications in oxidation, reduction, and carbon-carbon bond-forming reactions. Typically, compounds such as diaryl diselenides serve as stable, recyclable pre-catalysts that can be activated in situ to generate the catalytically active selenium species. These catalysts are valued for their unique reactivity, often mimicking the function of naturally occurring selenoenzymes like glutathione (B108866) peroxidase.
However, searches of chemical databases and scholarly articles have not yielded any specific instances where this compound is employed in a catalytic role. While its isomers, such as 2-nitrophenyl selenocyanate and 4-nitrophenyl selenocyanate, are known and utilized as reagents in organic synthesis, their catalytic functions are not a prominent feature of their chemistry. Similarly, the corresponding diselenide, bis(3-nitrophenyl) diselenide, does not appear in the literature as a widely used catalyst for organic reactions.
The focus of research in organoselenium catalysis has largely centered on electronically and sterically tuned diaryl diselenides and other more complex selenium-containing molecules designed to enhance catalytic efficiency and selectivity. The specific electronic properties conferred by the 3-nitro substitution on the phenyl ring of this compound have not, to date, been harnessed for catalytic purposes according to available scientific records.
Therefore, while the broader class of organoselenium compounds is rich in catalytic applications, there is currently no scientific literature to support a discussion on the catalytic use of this compound.
Structural Aspects and Intermolecular Interactions of Selenocyanic Acid, 3 Nitrophenyl Ester
Theoretical and Computational Studies of Selenocyanate (B1200272) Structures
To complement experimental data from crystallography, theoretical and computational methods are invaluable tools for understanding the structural and electronic properties of selenocyanates. These approaches provide deep insights into the nature of the chemical bonds and intermolecular forces that govern the behavior of these molecules. rsdjournal.orgnih.gov
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to elucidate the electronic structure of molecules like Selenocyanic acid, 3-nitrophenyl ester. rsdjournal.orgnih.gov These calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. nih.govacs.org
One of the key outputs from these calculations is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative potential. mdpi.com For selenocyanates, MEP calculations clearly visualize the positive σ-holes on the selenium atom, confirming their location and quantifying their magnitude (often reported as Vₛ,ₘₐₓ). acs.org These calculations consistently show that the σ-hole along the N≡C–Se bond axis is more positive (stronger) than the one along the Ar–Se bond axis. rsc.org Furthermore, these methods can be used to analyze the effect of substituents; calculations demonstrate that electron-withdrawing groups like the nitro group increase the Vₛ,ₘₐₓ value of the σ-holes, providing a theoretical basis for their observed strengthening of chalcogen bonds. acs.orgmdpi.com
Other quantum chemical analyses include:
Natural Bond Orbital (NBO) analysis: To understand charge transfer interactions between orbitals that stabilize non-covalent bonds.
Atoms in Molecules (AIM) theory: To characterize the nature of the chemical bond at critical points in the electron density.
Energy Decomposition Analysis (EDA): To break down the interaction energy into its constituent parts (electrostatic, Pauli repulsion, orbital interaction), providing a quantitative understanding of the forces holding the molecules together. mdpi.com
| Computational Method | Primary Application for Selenocyanates | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Accurate molecular structures, vibrational frequencies acs.org |
| Molecular Electrostatic Potential (MEP) | Visualization of Charge Distribution | Identification and quantification of σ-holes acs.orgmdpi.com |
| Energy Decomposition Analysis (EDA) | Quantification of Interaction Forces | Nature of chalcogen bond (e.g., electrostatic vs. orbital) mdpi.com |
| Atoms in Molecules (AIM) | Topological Analysis of Electron Density | Characterization of bond paths and critical points |
Computational modeling extends beyond single molecules to simulate how multiple molecules interact, predicting supramolecular structures and reactivity. drugtargetreview.comnih.gov By calculating the potential energy surface for the interaction of two or more selenocyanate molecules, researchers can identify the most stable dimers or clusters and predict the geometry of these assemblies. acs.org This is crucial for understanding the initial stages of crystallization and for predicting the final crystal packing.
Reactivity profiles can also be modeled. By calculating the energies of transition states and reaction intermediates, computational chemistry can predict reaction pathways and activation energies. chemrxiv.org For selenocyanates, this could involve modeling their reactions as electrophiles, where the chalcogen bond activates the selenium center towards nucleophilic attack, a principle that is being explored in the design of organocatalysts. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The future of organic synthesis is increasingly focused on efficiency and sustainability, a trend that directly impacts the production of specialized compounds like Selenocyanic acid, 3-nitrophenyl ester. Current research avenues are aimed at moving beyond traditional methods to develop greener, more atom-economical, and scalable synthetic protocols.
Key Research Thrusts:
Metal-Free Synthesis: A significant advancement is the development of metal-free, three-component reactions for synthesizing aryl selenocyanates. One such reported method involves the reaction of arylboronic acids, elemental selenium, and trimethylsilyl (B98337) cyanide (TMSCN), where TMSCN acts as both a reactant and a catalyst. This approach avoids the use of toxic transition-metal catalysts and harsh additives, aligning with the principles of green chemistry.
In Situ Reagent Generation: Efficient methods are being developed that utilize the in situ generation of selenocyanating agents. For instance, using a combination of selenium dioxide (SeO₂) and malononitrile (B47326) can produce triselenium dicyanide, an electrophilic source for the selenocyanation of various aromatic compounds. epa.gov This strategy is advantageous due to the use of inexpensive starting materials and often results in shorter reaction times and wider substrate applicability. epa.gov
Catalytic Approaches: The development of novel catalytic systems is crucial for enhancing synthetic efficiency. This includes exploring phase transfer catalysts or organocatalysts that can facilitate the nucleophilic substitution reactions required to introduce the selenocyanate (B1200272) group onto the aromatic ring under milder conditions.
These modern synthetic strategies represent a significant shift towards more environmentally benign and efficient production of aryl selenocyanates, including the 3-nitrophenyl ester derivative.
Discovery of New Catalytic Applications for this compound
While extensively used as a building block, the potential of this compound and related compounds as catalysts is an emerging area of interest. The unique electronic properties of the selenium atom, capable of forming key non-covalent interactions, underpin this potential.
The selenocyanate group is a versatile functional group in organic synthesis, as it can be readily transformed into other functionalities like selenoethers, diselenides, and selenic acids. epa.gov The related compound, 2-nitrophenyl selenocyanate, is utilized in the preparation of various steroidal derivatives, highlighting its role as a reagent in complex organic transformations.
Future research will likely focus on leveraging the electrophilic nature of the selenium atom in the selenocyanate moiety. A key concept is the "chalcogen bond," a non-covalent interaction between the electrophilic region on a chalcogen atom (like selenium) and a Lewis base. This interaction is being explored for its catalytic potential. For example, selenonium salts, which are related organoselenium compounds, have been shown to catalyze nucleophilic substitution reactions by activating substrates through chalcogen bonding. This opens the door to designing catalytic systems where this compound could act as a chalcogen bond donor, activating substrates in various organic reactions.
Advanced Material Design and Engineering Incorporating Selenocyanate Moieties
The incorporation of selenocyanate moieties into molecular structures is a promising strategy for the design of advanced materials with tailored properties. The ability of the selenium atom to participate in strong and directional non-covalent interactions, particularly chalcogen bonds, is a critical factor driving this research.
Crystal Engineering: Research has demonstrated that organic selenocyanates are excellent building blocks for crystal engineering. nih.gov They can form robust and predictable chalcogen bonds with a variety of Lewis bases, including halides and N-oxides. nih.gov This interaction allows for the controlled assembly of molecules in the solid state, leading to the creation of cocrystals with specific architectures and properties. nih.gov For this compound, the presence of the nitro group could further influence these interactions, potentially leading to novel crystalline materials with unique optical or electronic characteristics.
Anion Recognition: The chalcogen bonding ability of selenocyanates is also being harnessed for anion recognition and sensing. chemsrc.com The electrophilic selenium center can selectively bind with specific anions, a property that could be exploited in the development of sensors or extraction agents for environmental or industrial applications. chemsrc.com The 3-nitrophenyl group can modulate the electronic properties of the selenium atom, potentially fine-tuning its binding affinity and selectivity for different anions.
Interdisciplinary Research Integrating Selenocyanate Chemistry with Other Scientific Domains
The unique reactivity and biological activity of organoselenium compounds have fostered significant interdisciplinary research, bridging chemistry with medicine, biology, and agricultural science. This compound, as part of this class, is relevant to these expanding fields.
Medicinal Chemistry and Drug Design: A substantial body of research has highlighted the potential of organoselenocyanates as anticancer agents. sigmaaldrich.com Studies have shown that incorporating a selenocyanate moiety into bioactive molecules can enhance their therapeutic properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and may exhibit chemopreventive properties. angenechemical.comnih.gov The introduction of the -SeCN group is being explored as a strategy to develop new anticancer drugs, with some derivatives showing higher potency than established chemotherapeutic agents like 5-fluorouracil. angenechemical.com
Antimicrobial Applications: Organic selenocyanates have demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi. Notably, their efficacy is often superior to their sulfur analogs (thiocyanates). Some selenocyanates exhibit activity in the gas phase, suggesting potential applications as fumigants in agriculture or for treating certain respiratory infections.
Biochemistry: In the field of biochemistry, selenocyanate has been used as a tool to probe the mechanisms of complex enzymes. For instance, potassium selenocyanate serves as a substrate for the enzyme nitrogenase, allowing researchers to study its function through selenium incorporation into its iron-sulfur clusters. This demonstrates how selenocyanate chemistry provides valuable insights into fundamental biological processes.
Q & A
Q. What are the optimal synthetic routes for selenocyanic acid, 3-nitrophenyl ester, and how can reaction efficiency be quantified?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 3-nitrophenol and selenocyanate precursors. Reaction efficiency can be quantified via yield optimization using kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading). Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity with melting point analysis and mass spectrometry. For structurally analogous nitroaryl esters, IR spectroscopy (C=O stretch at ~1700 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹) is critical for functional group verification .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer: Combine IR spectroscopy (to confirm ester and nitro groups), ¹H/¹³C NMR (to verify aromatic proton environments and substituent positioning), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For nitroaryl analogs, IR peaks at 740–760 cm⁻¹ (C–Se stretching) and UV-Vis absorption maxima (~270 nm for nitroaryl chromophores) are diagnostic . Always cross-validate with elemental analysis (C, H, N, Se) to ensure stoichiometric consistency.
Q. What experimental protocols are recommended to assess the hydrolytic stability of this compound under various conditions?
Methodological Answer: Conduct pH-dependent stability studies in buffered solutions (pH 2–12) at 25–60°C. Use HPLC or GC-MS to quantify degradation products (e.g., 3-nitrophenol and selenocyanate ions). Pseudo-first-order kinetics can model hydrolysis rates. For nitroaryl esters, accelerated degradation under alkaline conditions (pH > 10) is typical due to nucleophilic attack on the ester carbonyl .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data when analyzing this compound derivatives?
Methodological Answer: Contradictions often arise from isomeric impurities or solvent artifacts. Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous IR/NMR results, use X-ray crystallography to unambiguously determine molecular geometry. Cross-reference with computational simulations (DFT for vibrational spectra or NMR chemical shifts) to validate assignments .
Q. What advanced analytical techniques are required to detect and quantify trace impurities in this compound?
Methodological Answer: Use LC-QTOF-MS for high-sensitivity impurity profiling. For nitroaryl systems, byproducts like 3-nitrophenyl selenide (from reductive elimination) or diselenides (from oxidation) may form. Quantify impurities via calibration curves using certified reference materials. In related nitro-containing pharmaceuticals, impurity thresholds <0.1% are achievable with orthogonal methods (e.g., ion chromatography for anionic byproducts) .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Apply density functional theory (DFT) to model transition states and calculate activation energies for Se–O bond cleavage. Solvent effects can be incorporated using polarizable continuum models (PCM). For nitroaryl esters, meta-substitution reduces steric hindrance, favoring nucleophilic attack at the carbonyl—validate with Hammett σ constants .
Q. How can isotopic labeling studies elucidate the mechanism of selenium-nitrogen bond cleavage in this compound?
Methodological Answer: Synthesize ⁷⁷Se- or ¹⁵N-labeled analogs to track bond dissociation pathways. Use tandem mass spectrometry (MS/MS) to identify labeled fragments. For analogous systems, kinetic isotope effects (KIEs) reveal whether bond cleavage is concerted (similar KIEs for Se and N) or stepwise (divergent KIEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
